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Cat. No.: B108972 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of

bis(trimethylsilyl) sulfate ((CH₃)₃SiO)₂SO₂. Due to the limited availability of directly published

experimental spectra for this specific compound, this document consolidates predicted data

based on the analysis of analogous organosilicon and sulfate compounds, alongside general

experimental protocols. The guide is intended to assist researchers in the identification,

characterization, and utilization of bis(trimethylsilyl) sulfate in synthetic and analytical

applications. All quantitative data is presented in tabular format for clarity, and key experimental

workflows are illustrated using logical diagrams.

Chemical Structure and Properties
Bis(trimethylsilyl) sulfate is the diester of sulfuric acid and trimethylsilanol. It is a moisture-

sensitive compound commonly used as a silylating agent.[1]

Molecular Formula: C₆H₁₈O₄SSi₂ Molecular Weight: 242.43 g/mol CAS Number: 18306-29-1

Spectroscopic Data
The following tables summarize the predicted spectroscopic data for bis(trimethylsilyl)
sulfate. These predictions are based on established chemical shift and fragmentation patterns
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for trimethylsilyl ethers, organosilicon compounds, and sulfate esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted NMR Spectroscopic Data for Bis(trimethylsilyl) sulfate

Nucleus
Predicted Chemical
Shift (δ) [ppm]

Multiplicity Notes

¹H ~0.3 - 0.5 Singlet

The 18 equivalent

protons of the two

trimethylsilyl groups

are expected to

produce a single,

sharp signal. The

chemical shift is

typical for TMS ethers.

¹³C ~1.0 - 2.0 Singlet

The six equivalent

methyl carbons of the

two trimethylsilyl

groups are expected

to produce a single

signal.

²⁹Si ~+25 to +35 Singlet

Based on data for

trimethylsilyl esters of

sulfonic acids, the

chemical shift is

expected in this

downfield region

relative to TMS

(tetramethylsilane).[2]

Infrared (IR) Spectroscopy
Table 2: Predicted Infrared (IR) Absorption Bands for Bis(trimethylsilyl) sulfate
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~2960-2900 Medium C-H stretch -CH₃ in Si(CH₃)₃

~1410-1440 Medium C-H asymmetric bend -CH₃ in Si(CH₃)₃

~1250-1260 Strong
Si-C symmetric bend

(umbrella)
Si-(CH₃)₃

~1100-1200 Strong
S=O asymmetric

stretch
Sulfate

~1000-1080 Strong
Si-O-S asymmetric

stretch
Silyl sulfate

~840-880 Strong
Si-C stretch / CH₃

rock
Si-(CH₃)₃

~750-760 Medium Si-C stretch Si-(CH₃)₃

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of bis(trimethylsilyl) sulfate is expected to be

characterized by fragmentation of the trimethylsilyl groups. The molecular ion (M⁺) may be of

low abundance or absent.

Table 3: Predicted Prominent Ions in the Mass Spectrum of Bis(trimethylsilyl) sulfate

m/z Proposed Fragment Ion Identity

227 [M - CH₃]⁺ Loss of a methyl group

149 [((CH₃)₃SiO)SO₂]⁺ Loss of a trimethylsilyl radical

133 [SO₄Si(CH₃)₃]⁺
Rearrangement and loss of

trimethylsilane

75 [HO=Si(CH₃)₂]⁺ Rearrangement ion

73 [Si(CH₃)₃]⁺
Trimethylsilyl cation (often the

base peak)
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for

bis(trimethylsilyl) sulfate. Due to the compound's moisture sensitivity, all sample handling

should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous

solvents and dried glassware.

NMR Spectroscopy
Protocol for ¹H, ¹³C, and ²⁹Si NMR Analysis:

Sample Preparation:

In a glovebox or under a stream of inert gas, dissolve approximately 10-20 mg of

bis(trimethylsilyl) sulfate in 0.6-0.7 mL of an anhydrous deuterated solvent (e.g., CDCl₃,

C₆D₆).

Add a small amount of an internal standard if quantitative analysis is required (e.g.,

tetramethylsilane, TMS, for ¹H and ¹³C; 1,4-bis(trimethylsilyl)benzene for ¹H and ²⁹Si).

Transfer the solution to a dry NMR tube and cap it securely.

Instrument Parameters (General):

Spectrometer: 400 MHz or higher field instrument.

¹H NMR:

Pulse Program: Standard single pulse (zg30 or similar).

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

¹³C NMR:

Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).
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Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: 128-1024 (or more, depending on concentration).

²⁹Si NMR:

Pulse Program: Inverse-gated decoupling for quantitative measurements to suppress

the Nuclear Overhauser Effect (NOE).

Relaxation Delay: A longer delay (e.g., 30-60 seconds) may be necessary due to the

long T₁ relaxation times of the ²⁹Si nucleus. The use of a relaxation agent like Cr(acac)₃

can shorten this delay.[3]

Number of Scans: 512 or more, as ²⁹Si has a low natural abundance and negative

gyromagnetic ratio.[4]

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectra to the internal standard (TMS at 0 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy
Protocol for FT-IR Analysis:

Sample Preparation (Neat Liquid/Solid Film):

If the sample is a low-melting solid or viscous liquid, this can be done in a dry environment

(e.g., glovebox).

Place a small drop of bis(trimethylsilyl) sulfate onto a dry salt plate (e.g., KBr, NaCl).

Place a second salt plate on top and gently press to form a thin film.

Sample Preparation (Solution):
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Dissolve a small amount of the compound in a dry, IR-transparent solvent (e.g., CCl₄,

CS₂).

Inject the solution into a sealed liquid IR cell.

Data Acquisition:

Record a background spectrum of the empty spectrometer or the cell containing only the

solvent.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

Perform a background subtraction.

Identify and label the major absorption peaks.

Mass Spectrometry
Protocol for GC-MS Analysis:

While bis(trimethylsilyl) sulfate is a silylating agent itself, its own analysis by Gas

Chromatography-Mass Spectrometry (GC-MS) would follow standard procedures for volatile

organosilicon compounds.

Sample Preparation:

Prepare a dilute solution (e.g., 10-100 µg/mL) of bis(trimethylsilyl) sulfate in a volatile,

anhydrous organic solvent (e.g., hexane, dichloromethane).

GC Parameters:

Injector: Split/splitless inlet, typically at 250 °C.

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,

then ramp at 10-20 °C/min to a final temperature of 250-300 °C.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230 °C.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-500.

Data Analysis:

Identify the peak corresponding to bis(trimethylsilyl) sulfate in the total ion

chromatogram.

Analyze the mass spectrum of this peak and identify the molecular ion (if present) and

major fragment ions.

Visualizations
Logical Relationship of Spectroscopic Analysis
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Sample Preparation

Spectroscopic Techniques Data Output
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Caption: Workflow for the spectroscopic analysis of bis(trimethylsilyl) sulfate.

Predicted ¹H NMR Spectrum Logic
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Bis(trimethylsilyl) sulfate
((CH3)3SiO)2SO2
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Caption: Logical pathway for predicting the ¹H NMR spectrum.

Predicted Mass Spectrum Fragmentation Pathway
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Click to download full resolution via product page

Caption: Key fragmentation pathways for bis(trimethylsilyl) sulfate in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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